2-Amino-6-hydroxybenzothiazole is an organic compound with the molecular formula C₇H₆N₂OS. It features a benzothiazole ring, which is a fused bicyclic structure containing both a benzene and a thiazole ring. The compound is notable for its amino and hydroxy functional groups, which contribute to its chemical reactivity and biological activity. This compound has been studied for its potential applications in various fields, including pharmaceuticals and materials science.
The biological activity of 2-amino-6-hydroxybenzothiazole has been explored in various studies. Notably, it exhibits:
Several methods have been developed for synthesizing 2-amino-6-hydroxybenzothiazole:
2-Amino-6-hydroxybenzothiazole has various applications across different fields:
Research on the interactions of 2-amino-6-hydroxybenzothiazole with other molecules has revealed insights into its potential mechanisms of action:
Several compounds share structural similarities with 2-amino-6-hydroxybenzothiazole. Here are some notable examples:
| Compound Name | Structure Type | Unique Features |
|---|---|---|
| 2-Amino-6-chlorobenzothiazole | Benzothiazole derivative | Contains a chlorine atom instead of a hydroxyl group; potential for different reactivity. |
| 2-Amino-5-hydroxynaphtho[1,2-d]thiazole | Naphthothiazole derivative | Exhibits different biological activities due to naphthalene structure; may have enhanced pharmacological properties. |
| 2-Amino-4-hydroxybenzoic acid | Hydroxybenzoic acid | Similar amino and hydroxyl groups but lacks the thiazole ring; used primarily in pharmaceuticals. |
The uniqueness of 2-amino-6-hydroxybenzothiazole lies in its specific combination of functional groups and the benzothiazole framework, which contributes to its distinct chemical reactivity and biological properties compared to these similar compounds.
The antioxidant properties of 2-amino-6-hydroxybenzothiazole represent one of its most significant biological activities, with the compound demonstrating remarkable efficacy across multiple radical scavenging mechanisms. The presence of the hydroxyl group at position 6 of the benzothiazole ring system fundamentally enhances the radical scavenging capacity of the molecule [1] [2] . This structural feature enables the compound to participate in both single electron transfer and hydrogen atom transfer mechanisms, providing comprehensive antioxidant protection.
Research demonstrates that derivatives containing the 2-amino-6-hydroxybenzothiazole scaffold exhibit potent scavenging activities against 2,2-diphenyl-1-picrylhydrazyl radicals and 2,2-azino-bis(3-ethylbenzthiazoline-6-sulphonic acid) radical cations [2]. The mechanism of action involves the donation of hydrogen atoms from the hydroxyl group, leading to the stabilization of free radicals through the formation of resonance-stabilized intermediates. The electron-donating properties of the amino group at position 2 further contribute to this stabilization by increasing the electron density of the benzothiazole ring system [4].
Mechanistic studies using pulse radiolysis have revealed that related aminothiazole compounds scavenge peroxyl radicals with bimolecular rate constants reaching 3 × 10⁸ M⁻¹s⁻¹ [1]. The initially formed nitrogen-centered radical undergoes transformation into a sulfur-centered radical before furnishing the final product, indicating a complex multi-step radical scavenging process. This transformation involves the delocalization of unpaired electrons across the heterocyclic system, with the sulfur atom serving as an additional site for radical stabilization [1].
The ferric reducing antioxidant power of 2-amino-6-hydroxybenzothiazole derivatives demonstrates significant capacity for metal ion reduction, with activities equivalent to 110 μM Trolox observed in related compounds [1]. This reducing capacity stems from the ability of the hydroxyl group to donate electrons to ferric ions, converting them to the less reactive ferrous state. The positioning of the hydroxyl group at the 6-position creates an optimal electronic environment for this electron transfer process [5] [6].
Lipid peroxidation inhibition studies have shown that amino-6-hydroxybenzothiazole derivatives effectively prevent ultraviolet-induced cardiolipin peroxidation [7]. The protective mechanism involves the interruption of lipid peroxidation chain reactions through the scavenging of initiating radicals and the chelation of metal ions that catalyze peroxidation processes. This photoprotective activity is particularly relevant given the compound's stability under ultraviolet irradiation, maintaining its antioxidant capacity even after prolonged exposure [7].
The structure-activity relationships reveal that electron-donating groups attached to the benzothiazole ring enhance antioxidant activity compared to electron-withdrawing substituents [4]. The presence of hydroxyl groups at multiple positions, particularly in the para position of attached phenyl rings, significantly increases both 2,2-azino-bis(3-ethylbenzthiazoline-6-sulphonic acid) and 2,2-diphenyl-1-picrylhydrazyl radical scavenging capabilities [4]. This enhancement is attributed to the increased availability of phenolic hydrogen atoms for radical quenching reactions.
The antimicrobial activity of 2-amino-6-hydroxybenzothiazole encompasses a broad spectrum of bacterial and fungal targets through multiple inhibitory mechanisms. The compound demonstrates significant efficacy against both Gram-positive and Gram-negative bacterial strains, with minimum inhibitory concentrations ranging from 0.10 to 32 μg/mL depending on the specific target organism and derivative structure [8] [9].
Deoxyribonucleic acid gyrase inhibition represents a primary mechanism of antibacterial action for benzothiazole derivatives containing the 2-amino-6-hydroxybenzothiazole scaffold [8]. The compound achieves inhibitory concentrations ranging from 4.85 to 9.5 μM against this essential bacterial enzyme, which is responsible for relieving topological strain during deoxyribonucleic acid replication. The binding mechanism involves interaction with the adenosine triphosphate-binding domain of the enzyme, preventing the energy-dependent strand passage reaction required for bacterial deoxyribonucleic acid replication [8].
Uridine diphosphate-N-acetylenolpyruvylglucosamine reductase, commonly known as MurB, serves as another critical target for the antimicrobial activity of these compounds [8]. This enzyme catalyzes a key step in peptidoglycan biosynthesis, and its inhibition leads to defective cell wall formation in susceptible bacteria. Molecular docking studies reveal that 2-amino-6-hydroxybenzothiazole derivatives form stable complexes with MurB, achieving binding energies comparable to established antibiotics [8]. The fluoro atoms of trifluoromethoxy moieties in certain derivatives participate in hydrogen bonding with arginine and serine residues in the enzyme active site [8].
Peptide deformylase inhibition provides an additional mechanism for antibacterial activity, particularly against Gram-negative bacterial strains [8]. This enzyme removes the N-terminal formyl group from nascent bacterial proteins, and its inhibition disrupts protein maturation processes essential for bacterial survival. Compounds containing the 2-amino-6-hydroxybenzothiazole framework demonstrate enhanced activity against Escherichia coli and Pseudomonas aeruginosa through this mechanism [8].
The inhibition of dihydroorotase, an enzyme involved in pyrimidine biosynthesis, contributes significantly to the antibacterial spectrum of these compounds [8]. Dihydroorotase catalyzes the conversion of carbamoyl aspartate to dihydroorotate in the de novo pyrimidine synthesis pathway. Computational studies indicate that 2-amino-6-hydroxybenzothiazole derivatives achieve binding energies of -5.02 kcal/mol with this target enzyme, although this remains below the binding affinity of established inhibitors [8].
Casdihydrofolate reductase represents another enzymatic target relevant to the antimicrobial activity of these compounds [8]. This enzyme is essential for folate metabolism in bacteria, and its inhibition disrupts nucleotide synthesis and amino acid metabolism. Molecular docking analyses reveal that hydroxyl groups in the benzothiazole derivatives form hydrogen bonds with tyrosine residues in the enzyme active site, achieving binding energies between -4.36 and -4.78 kcal/mol [8].
The compound also demonstrates activity against biofilm formation in Pseudomonas aeruginosa through inhibition of the Gac/Rsm two-component system [10]. This regulatory system controls virulence expression and biofilm formation, and its disruption leads to enhanced antibiotic susceptibility. The benzothiazole scaffold shows remarkable biofilm inhibition at nanomolar concentrations, with IC₅₀ values of 43.3 nmol/L observed for certain derivatives [10].
Metal complexes of 2-amino-6-hydroxybenzothiazole derivatives exhibit enhanced antimicrobial activity compared to the free ligands [8]. Silver and copper complexes demonstrate particularly strong antibacterial properties, with the metal coordination amplifying the inhibitory effects against multiple bacterial targets. The enhanced activity results from additional mechanisms including metal-mediated oxidative stress and membrane disruption [8].
The antiproliferative effects of 2-amino-6-hydroxybenzothiazole against various cancer cell lines involve complex mechanisms of growth inhibition, apoptosis induction, and cell cycle disruption. The compound demonstrates potent activity across multiple cancer types, with IC₅₀ values ranging from nanomolar to low micromolar concentrations depending on the specific cell line and structural modifications [11] [12] [13].
Cell cycle arrest represents a fundamental mechanism through which 2-amino-6-hydroxybenzothiazole exerts its antiproliferative effects. The compound induces G1-phase arrest in various cancer cell lines, including non-small cell lung cancer cells, through inhibition of cyclin-dependent kinase complexes [11]. This arrest prevents progression from the G1 to S phase, effectively blocking deoxyribonucleic acid synthesis and cell division. The mechanism involves downregulation of cyclin D1 and cyclin-dependent kinase 4, while simultaneously upregulating p21 and p27 cyclin-dependent kinase inhibitors [11].
G2/M phase arrest provides an alternative cell cycle checkpoint disruption mechanism observed with certain benzothiazole derivatives [12] [14]. This arrest occurs through interference with the cyclin B1/CDK1 complex, preventing entry into mitosis. Flow cytometry experiments demonstrate that compounds containing the 2-amino-6-hydroxybenzothiazole scaffold arrest the cell cycle at G2/M phases within 24 hours of treatment, followed by subsequent apoptosis induction [14].
Mitochondrial membrane potential disruption constitutes a critical aspect of the compound's pro-apoptotic activity [11] [15]. Treatment with 2-amino-6-hydroxybenzothiazole derivatives leads to significant decreases in mitochondrial transmembrane potential, indicating mitochondrial dysfunction and the initiation of intrinsic apoptotic pathways. This disruption correlates with increased reactive oxygen species production and subsequent oxidative stress in cancer cells [15].
The compound induces apoptosis through both mitochondrial-dependent and independent pathways [11] [15]. Mitochondrial-mediated apoptosis involves the release of cytochrome c from mitochondria to the cytoplasm, followed by caspase cascade activation. Western blot analyses reveal increased expression of pro-apoptotic proteins including Bax and Bad, while anti-apoptotic proteins such as Bcl-2 and Bcl-x are downregulated following treatment [15]. The translocation of Bax from cytoplasm to mitochondria serves as a key initiating event in this apoptotic process [15].
Caspase-dependent apoptosis provides the primary mechanism for cancer cell death induced by 2-amino-6-hydroxybenzothiazole [16]. The compound activates caspase-3 and caspase-7, leading to the proteolytic cleavage of cellular substrates essential for cell survival. This activation occurs downstream of mitochondrial cytochrome c release and represents the execution phase of apoptosis. Approximately 79.9% of treated cells exhibit depolarized mitochondrial membranes, indicating widespread mitochondrial dysfunction [16].
Anaplastic lymphoma kinase, phosphoinositide 3-kinase, and protein kinase B pathway inhibition represents a specific molecular target for certain 2-amino-6-hydroxybenzothiazole derivatives [11]. This signaling pathway is frequently hyperactivated in various cancers and promotes cell survival, proliferation, and resistance to apoptosis. Mechanistic studies reveal that compound treatment leads to dose-dependent inhibition of anaplastic lymphoma kinase phosphorylation, subsequently reducing phosphoinositide 3-kinase and protein kinase B activation [11].
Reactive oxygen species accumulation serves as both a direct cytotoxic mechanism and an apoptosis-triggering event [15]. Treatment with benzothiazole derivatives containing the 2-amino-6-hydroxybenzothiazole framework promotes concentration-dependent increases in intracellular reactive oxygen species levels. This oxidative stress overwhelms cellular antioxidant defenses, leading to oxidative damage of critical cellular components including deoxyribonucleic acid, proteins, and lipid membranes [15].
Deoxyribonucleic acid damage induction provides an additional mechanism contributing to the antiproliferative effects [12]. The compound causes deoxyribonucleic acid double-strand breaks, as evidenced by increased γ-H2AX phosphorylation and comet assay results. This deoxyribonucleic acid damage activates cellular checkpoints and can trigger apoptosis when repair mechanisms are overwhelmed [12].
Selective toxicity toward cancer cells versus normal cells represents an important therapeutic advantage of 2-amino-6-hydroxybenzothiazole derivatives [11] [13]. Studies demonstrate that the compound exhibits IC₅₀ values of 0.44-0.49 μM against A549 and H1975 lung cancer cells while showing reduced toxicity (IC₅₀ = 2.9 μM) against normal bronchial epithelial cells [11]. This selectivity likely results from the differential metabolic requirements and stress responses between transformed and normal cells.
The enzyme interactions of 2-amino-6-hydroxybenzothiazole encompass diverse metabolic pathways through both competitive and non-competitive inhibition mechanisms. The compound serves as an inhibitor for multiple enzyme classes while occasionally functioning as a substrate in specific biotransformation reactions, demonstrating remarkable versatility in its biochemical interactions [18] [19].
Protein kinase inhibition represents a major category of enzyme interactions for 2-amino-6-hydroxybenzothiazole derivatives [18]. The compound demonstrates significant inhibitory activity against phosphoinositide 3-kinase gamma, achieving 47-48% inhibition at 100 μM concentrations. The mechanism involves competitive binding to the adenosine triphosphate-binding site of the kinase, preventing phosphorylation of downstream substrates [18]. Molecular docking studies reveal that the benzothiazole ring system fits within the hydrophobic pocket of the kinase active site, while the amino and hydroxyl groups form hydrogen bonds with critical residue side chains [18].
Epidermal growth factor receptor kinase serves as another significant protein kinase target [20]. Compounds containing the 2-amino-6-hydroxybenzothiazole scaffold achieve IC₅₀ values ranging from 54.0 to 96 nM against this receptor tyrosine kinase. The inhibition mechanism involves displacement of adenosine triphosphate from the kinase active site, preventing autophosphorylation and subsequent signal transduction. The amino group at position 2 of the benzothiazole core participates in hydrogen bonding interactions with aspartate residues in the kinase domain [20].
c-MET kinase inhibition provides additional protein kinase target specificity [20]. Certain derivatives achieve IC₅₀ values as low as 17.6 nM against this receptor tyrosine kinase while maintaining selectivity over related kinases such as epidermal growth factor receptor (IC₅₀ > 20 μM). The selectivity profile results from specific interactions between the benzothiazole scaffold and unique residues in the c-MET kinase domain [20].
Monoamine oxidase B inhibition represents a distinct enzyme interaction relevant to neurodegenerative diseases [21] [22]. Novel 6-hydroxybenzothiazol-2-carboxamide derivatives demonstrate potent and selective inhibition of this enzyme, which is responsible for dopamine catabolism in the brain. The inhibition mechanism involves formation of stable enzyme-inhibitor complexes, with the hydroxyl group forming critical hydrogen bonds with flavin adenine dinucleotide cofactor binding residues [22].
Matrix metalloproteinase-13 inhibition provides another therapeutic target for 2-aminobenzothiazole-containing compounds [23]. These enzymes degrade extracellular matrix components and are implicated in cancer metastasis and arthritis. Bisphosphonic acid derivatives of 2-aminobenzothiazole achieve selective matrix metalloproteinase-13 inhibition through chelation of zinc ions in the enzyme active site [23].
Dual-specificity tyrosine phosphorylation-regulated kinase 1A represents a novel target for hydroxybenzothiazole derivatives [24]. This kinase is involved in neurological development and is implicated in Down syndrome pathology. Compounds achieve potent inhibition with demonstrated target engagement in cellular systems, providing potential therapeutic applications for developmental disorders [24].
Cytochrome P450 enzyme interactions involve both inhibition and substrate roles for benzothiazole compounds [25]. The 2-amino-6-hydroxybenzothiazole scaffold can undergo hydroxylation by cytochrome P450 1A1, producing 6-hydroxybenzothiazole metabolites. Conversely, certain derivatives inhibit cytochrome P450 enzymes, potentially affecting the metabolism of co-administered drugs [26].
Acetylcholinesterase and butyrylcholinesterase inhibition provides additional enzyme targets relevant to Alzheimer disease treatment [19]. Benzothiazole derivatives containing hydroxyl substituents demonstrate moderate inhibitory activity against these enzymes, which are responsible for acetylcholine hydrolysis in the nervous system. The inhibition mechanism involves mixed competitive and non-competitive components, with the hydroxyl groups contributing to binding affinity through hydrogen bonding interactions [19].
Histamine H3 receptor interactions represent a unique pharmacological target for benzothiazole compounds [19]. While not strictly an enzyme, this G-protein coupled receptor regulates histamine release and serves as a target for neurological disorders. Benzothiazole derivatives achieve nanomolar binding affinities through interactions with both orthosteric and allosteric binding sites [19].
Metal chelation properties of 2-amino-6-hydroxybenzothiazole enable interactions with metalloproteins and metal-dependent enzymes [27]. The compound can chelate copper, zinc, and iron ions, potentially modulating the activity of enzymes requiring these cofactors. This chelation mechanism is particularly relevant in the context of neurodegenerative diseases where metal dysregulation contributes to pathology [27].
Irritant